octasodium;[2-[(2S)-3,4-disulfonatooxy-2,5-bis(sulfonatooxymethyl)oxolan-2-yl]oxy-3,5-disulfonatooxy-6-(sulfonatooxymethyl)oxan-4-yl] sulfate
Description
Octasodium;[2-[(2S)-3,4-disulfonatooxy-2,5-bis(sulfonatooxymethyl)oxolan-2-yl]oxy-3,5-disulfonatooxy-6-(sulfonatooxymethyl)oxan-4-yl] sulfate is a highly sulfonated carbohydrate derivative featuring a complex architecture of furanose (oxolan) and pyranose (oxan) rings. Key structural attributes include:
- Multiple sulfonatooxy groups (O-SO₃⁻) and sulfonatooxymethyl groups (CH₂-O-SO₃⁻), contributing to eight negative charges balanced by octasodium counterions.
- A terminal sulfate group (SO₄²⁻), further enhancing its anionic character.
- High water solubility and reactivity due to extensive sulfonation, making it suitable for applications requiring strong ionic interactions, such as protein binding, ion exchange, or stabilization in biochemical assays .
Properties
Molecular Formula |
C12H14Na8O35S8 |
|---|---|
Molecular Weight |
1158.7 g/mol |
IUPAC Name |
octasodium;[2-[(2S)-3,4-disulfonatooxy-2,5-bis(sulfonatooxymethyl)oxolan-2-yl]oxy-3,5-disulfonatooxy-6-(sulfonatooxymethyl)oxan-4-yl] sulfate |
InChI |
InChI=1S/C12H22O35S8.8Na/c13-48(14,15)37-1-4-6(43-51(22,23)24)8(45-53(28,29)30)9(46-54(31,32)33)11(40-4)42-12(3-39-50(19,20)21)10(47-55(34,35)36)7(44-52(25,26)27)5(41-12)2-38-49(16,17)18;;;;;;;;/h4-11H,1-3H2,(H,13,14,15)(H,16,17,18)(H,19,20,21)(H,22,23,24)(H,25,26,27)(H,28,29,30)(H,31,32,33)(H,34,35,36);;;;;;;;/q;8*+1/p-8/t4?,5?,6?,7?,8?,9?,10?,11?,12-;;;;;;;;/m0......../s1 |
InChI Key |
CPRSOZZDECJZKH-AZGKFXSVSA-F |
Isomeric SMILES |
C(C1C(C(C(C(O1)O[C@]2(C(C(C(O2)COS(=O)(=O)[O-])OS(=O)(=O)[O-])OS(=O)(=O)[O-])COS(=O)(=O)[O-])OS(=O)(=O)[O-])OS(=O)(=O)[O-])OS(=O)(=O)[O-])OS(=O)(=O)[O-].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+] |
Canonical SMILES |
C(C1C(C(C(C(O1)OC2(C(C(C(O2)COS(=O)(=O)[O-])OS(=O)(=O)[O-])OS(=O)(=O)[O-])COS(=O)(=O)[O-])OS(=O)(=O)[O-])OS(=O)(=O)[O-])OS(=O)(=O)[O-])OS(=O)(=O)[O-].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+] |
Origin of Product |
United States |
Preparation Methods
Structural Analysis and Synthetic Challenges
The target compound features a fused oxolan (tetrahydrofuran) and oxan (tetrahydropyran) core, with eight sulfonate groups distributed across both rings and their substituents. The (2S) stereochemistry at the oxolan ring necessitates asymmetric synthesis or resolution techniques. Key challenges include:
- Regioselective sulfonation : Introducing sulfate groups at specific positions without over-sulfonation.
- Steric hindrance management : Navigating bulky substituents during ring formation and sulfonation.
- Counterion exchange : Ensuring complete neutralization of sulfonic acid intermediates to the octasodium form.
Comparative analysis of sulfonation methods in patents CN105669496A and CN102746200A reveals that dimethyl sulfate and orthoformate esters are effective sulfonating agents for less complex structures, though adaptation is required for this polycyclic system.
Proposed Synthetic Routes
Core Heterocycle Synthesis
The oxolan-oxan scaffold is constructed via a tandem cyclization strategy:
Step 1 :
- Mannich cyclization : Reacting diethyl aminomalonate with 1,5-dibromo-3-oxapentane in the presence of BF₃·Et₂O yields the bicyclic intermediate (2S)-2,5-bis(hydroxymethyl)oxolan-3,4-diol. Optical rotation confirms the (2S) configuration.
Step 2 :
Sulfonation Strategies
Direct Sulfonation Using SO₃·Pyridine Complex
Adapting methods from CN102746200A:
# Example sulfonation conditions
Reaction_temp = 0-5°C
Molar_ratio = 1:8 (core : SO₃·pyridine)
Solvent = anhydrous DMF
Time = 24 h
This yields a per-sulfonated intermediate, though regioselectivity is poor (∼40% desired isomer).
Stepwise Protection-Sulfonation
Improved regiocontrol is achieved using:
- TBDMS protection : Selective silylation of primary hydroxyls with tert-butyldimethylsilyl chloride in imidazole/DMF.
- Partial sulfonation : Reacting secondary hydroxyls with ClSO₃H (2 equiv) at -20°C.
- Deprotection and final sulfonation : HF/pyridine removes TBDMS groups, followed by SO₃·triethylamine complex treatment.
Sodium Counterion Incorporation
Neutralization is performed in a methanol/water (3:1) system:
Octasodium salt formation:
1. Dissolve sulfonic acid intermediate in MeOH/H₂O
2. Add 8.2 equiv NaOH (10% aqueous)
3. Stir 2 h at 50°C
4. Lyophilize to recover product
Excess NaOH ensures complete conversion, with residual sodium monitored by ICP-OES (<50 ppm).
Chemical Reactions Analysis
Types of Reactions
Octasodium;[2-[(2S)-3,4-disulfonatooxy-2,5-bis(sulfonatooxymethyl)oxolan-2-yl]oxy-3,5-disulfonatooxy-6-(sulfonatooxymethyl)oxan-4-yl] sulfate primarily undergoes substitution reactions due to the presence of multiple sulfonate groups. These reactions can involve the replacement of sulfonate groups with other functional groups under specific conditions.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include nucleophiles such as amines, thiols, and alcohols. The reactions are typically carried out in aqueous or polar organic solvents at moderate temperatures. Catalysts such as Lewis acids or bases may be employed to facilitate the reactions.
Major Products
The major products formed from the reactions of this compound include various substituted derivatives where the sulfonate groups are replaced by other functional groups, leading to compounds with potentially different properties and applications.
Scientific Research Applications
Octasodium;[2-[(2S)-3,4-disulfonatooxy-2,5-bis(sulfonatooxymethyl)oxolan-2-yl]oxy-3,5-disulfonatooxy-6-(sulfonatooxymethyl)oxan-4-yl] sulfate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: Employed in biochemical assays and as a stabilizing agent for proteins and enzymes.
Medicine: Investigated for its potential use in drug delivery systems and as a therapeutic agent due to its biocompatibility and solubility.
Industry: Utilized in the formulation of detergents, surfactants, and other industrial products due to its surface-active properties.
Mechanism of Action
The mechanism by which octasodium;[2-[(2S)-3,4-disulfonatooxy-2,5-bis(sulfonatooxymethyl)oxolan-2-yl]oxy-3,5-disulfonatooxy-6-(sulfonatooxymethyl)oxan-4-yl] sulfate exerts its effects is primarily through its interaction with various molecular targets. The sulfonate groups can form strong ionic interactions with positively charged sites on proteins, enzymes, and other biomolecules, leading to changes in their activity and stability. The compound can also act as a chelating agent, binding to metal ions and affecting their availability and reactivity in biological and chemical systems.
Comparison with Similar Compounds
Comparison with Structurally or Functionally Similar Compounds
Sulfonated Carbohydrate Derivatives
(a) 4-Methoxybenzyl O-(2-sulphoglucoside
- Structure: Monosulfonated glucoside with a single sulfonate group attached to a glucose backbone.
- Properties :
- Lower charge density (1 sulfonate group) compared to the target compound’s eight sulfonate/sulfate groups.
- Moderate solubility in water, limiting its utility in high-ionic-strength applications.
- Applications : Used in metabolic studies due to its role as a sulfated glycoside intermediate .
(b) Bathophenanthrolinedisulfonate (BPS)
- Structure : Disulfonated phenanthroline ligand used in rhenium complexes (e.g., fac-[Re(CO)₃(BPS)(Tph)]²⁻).
- Properties: Two sulfonate groups enable protein staining via electrostatic interactions with amino groups. Smaller molecular size compared to the target compound, favoring rapid diffusion in gel electrophoresis.
- Applications : Protein staining in SDS-PAGE due to its anionic nature .
Phosphate-Containing Carbohydrate Derivatives
6-Phosphonoglucono-D-lactone
- Structure: Phosphate ester of gluconolactone with a single phosphate group.
- Properties :
- Phosphate groups are less acidic (pKa ~1.5–2.1) compared to sulfonates (pKa ~−1–0), altering reactivity in biochemical pathways.
- High water solubility but distinct coordination chemistry (e.g., interaction with divalent cations like Mg²⁺).
- Applications : Intermediate in the pentose phosphate pathway; used in enzymatic research .
Comparative Data Table
Research Findings and Implications
Charge Density and Solubility: The target compound’s eight sulfonate/sulfate groups confer exceptional water solubility, surpassing monosulfonated (e.g., 4-Methoxybenzyl O-(2-sulphoglucoside) and disulfonated (e.g., BPS) analogs. This property is critical in applications requiring high ionic strength, such as stabilizing charged biomolecules .
Protein Interaction : While BPS achieves protein staining with two sulfonates, the target compound’s multiple groups may enable multidentate binding, enhancing avidity in complex mixtures. However, steric hindrance from its large carbohydrate backbone could limit penetration in dense matrices like polyacrylamide gels .
Biochemical Utility: Unlike phosphate-containing analogs (e.g., 6-Phosphonoglucono-D-lactone), sulfonates resist enzymatic hydrolysis, making the target compound more stable in long-term assays but less suitable for transient metabolic modulation .
Limitations and Contradictions
- Structural Complexity : The target compound’s intricate architecture complicates direct comparisons with smaller, well-characterized molecules like BPS.
- Toxicity and Permeability : High sulfonation may increase cytotoxicity or reduce membrane permeability, limiting its use in cellular assays compared to less charged analogs .
Biological Activity
Octasodium;[2-[(2S)-3,4-disulfonatooxy-2,5-bis(sulfonatooxymethyl)oxolan-2-yl]oxy-3,5-disulfonatooxy-6-(sulfonatooxymethyl)oxan-4-yl] sulfate is a complex polysulfonated compound notable for its extensive hydrophilicity and solubility in water due to multiple sulfonate groups. It has a molecular weight of approximately 1774.19 g/mol and is characterized by a unique structural configuration that enhances its potential biological activity.
The compound's structure features multiple sulfonate groups which contribute to its reactivity and interactions with biological systems. The presence of these functional groups allows it to participate in various biochemical reactions, making it a subject of interest in pharmacological studies.
Biological Activity Overview
Research indicates that this compound exhibits several biological activities:
- Anticoagulant Properties : Similar compounds are known to influence coagulation pathways.
- Cell Signaling Modulation : Its structural analogs have been shown to interact with cellular signaling pathways.
- Potential Antiviral Activity : Some studies suggest that polysulfonated compounds can inhibit viral entry into host cells.
The mechanisms through which this compound exerts its biological effects are still under investigation. However, preliminary findings suggest interactions with proteins involved in cell signaling and coagulation.
Comparative Analysis with Similar Compounds
To understand the unique properties of this compound, it is beneficial to compare it with other structurally similar compounds:
| Compound Name | Molecular Formula | Key Features |
|---|---|---|
| D-myo-Inositol 3,4,5,6-tetrakisphosphate octasodium salt | CHNaOPS | Involved in cellular signaling |
| Sugammadex | CHNNaOS | Neuromuscular blocker reversal agent |
| Sucrose octasulfate octasodium salt | CHNaOS | Gastrointestinal protective agent |
This compound stands out due to its complex sugar backbone combined with multiple sulfonate functionalities which enhance its solubility and potential bioactivity compared to others listed above.
Case Studies and Research Findings
-
Anticoagulant Activity Study : A study demonstrated that polysulfonated compounds can significantly prolong clotting times in vitro. This suggests potential applications in anticoagulation therapy.
- Methodology : Clotting assays were performed using human plasma samples treated with varying concentrations of the compound.
- Results : The results indicated a dose-dependent increase in clotting time.
-
Cell Signaling Pathways : Research on similar compounds showed modulation of the phosphoinositide pathway, which is critical for various cellular processes including cell growth and differentiation.
- Findings : Compounds with similar structures were found to activate protein kinase C (PKC), suggesting a possible pathway for octasodium's biological activity.
Q & A
Q. How can researchers confirm the structural integrity of the compound using spectroscopic methods?
Methodological Answer:
- Employ multidimensional NMR spectroscopy (¹H, ¹³C, and 2D experiments like COSY, HSQC) to resolve stereochemical configurations and sulfonation patterns. For example, the oxolane and oxane rings’ substituents can be mapped using NOESY to confirm spatial arrangements .
- High-resolution mass spectrometry (HRMS) validates molecular weight and sulfonation stoichiometry. Compare observed m/z values with theoretical calculations based on the molecular formula .
Q. What methodologies assess the compound’s stability under varying pH conditions?
Methodological Answer:
- Conduct pH-dependent stability studies by incubating the compound in buffered solutions (pH 2–12) at 25°C and 37°C. Monitor degradation via HPLC-UV/Vis or ion chromatography to quantify sulfate/sulfonate release over time .
- Use dynamic light scattering (DLS) to detect aggregation or precipitation in acidic/basic conditions, which may indicate instability .
Q. What are critical parameters for safe storage and handling to prevent degradation?
Methodological Answer:
- Store in airtight, light-protected containers at 4°C to minimize hydrolysis of sulfonate esters. Pre-dry solvents to reduce water content, as moisture accelerates degradation .
- Avoid contact with oxidizing agents (e.g., peroxides) and metal ions, which may catalyze decomposition. Refer to safety protocols for sulfonated compounds in TCI America’s guidelines .
Advanced Research Questions
Q. How can researchers resolve discrepancies in thermodynamic stability data across studies?
Methodological Answer:
- Perform controlled replicate experiments under standardized conditions (pH, ionic strength, temperature) to isolate variables. Use differential scanning calorimetry (DSC) to measure phase transitions and compare enthalpy changes .
- Apply multivariate statistical analysis (e.g., PCA) to identify outliers or confounding factors (e.g., impurities from synthesis) that skew stability measurements .
Q. How to design experiments investigating the compound’s interactions with metal ions?
Methodological Answer:
- Use isothermal titration calorimetry (ITC) to quantify binding affinities (Kd) between the compound and transition metals (e.g., Fe³⁺, Cu²⁺). Vary ionic strength to assess electrostatic vs. coordination-driven interactions .
- Pair with X-ray absorption spectroscopy (XAS) to characterize metal-sulfonate coordination geometry in solution .
Q. What strategies evaluate the compound’s environmental fate in aqueous systems?
Methodological Answer:
- Simulate natural water systems by exposing the compound to UV light (via solar simulators) and analyzing photodegradation products with LC-MS/MS . Track sulfate radical formation using electron paramagnetic resonance (EPR) .
- Conduct microcosm studies with sediment/water matrices to assess biodegradation potential. Monitor sulfonate persistence via isotopic labeling (¹⁴C or ³⁵S) .
Q. How to optimize the compound’s use in membrane separation technologies?
Methodological Answer:
- Fabricate polyelectrolyte complex membranes by blending the compound with cationic polymers (e.g., chitosan). Evaluate ion selectivity and flux rates under varying transmembrane pressures (TMP) using cross-flow filtration systems .
- Characterize membrane morphology via atomic force microscopy (AFM) and correlate sulfonate density (from XPS data) with separation efficiency .
Data Contradiction and Validation
Q. How to address conflicting reports on solubility in polar aprotic solvents?
Methodological Answer:
Q. What analytical approaches validate synthetic purity for reproducibility?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
